molecular formula C15H11FN4O B5883413 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea

Cat. No.: B5883413
M. Wt: 282.27 g/mol
InChI Key: BZCZZEUCFXTEJD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea is a quinoxaline urea derivative of high interest in oncological and pharmacological research. This compound is structurally analogous to potent inhibitors of Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ), a key regulator of the NF-κB signaling pathway . The NF-κB pathway is constitutively activated in many cancers, including pancreatic cancer, and is a validated therapeutic target . Research-grade compounds like this one allow scientists to investigate novel approaches to disrupt this pathway. Quinoxaline-based inhibitors, such as the closely related analog 13-197, have been shown to uncouple the pro-survival and inflammatory functions of IKKβ, promoting cancer cell apoptosis and reducing tumor growth in xenograft models without the adverse effects associated with earlier IKKβ inhibitors . Furthermore, structure-activity relationship (SAR) studies on this chemical series have led to analogs with improved potency and oral bioavailability, demonstrating their potential as orally active agents . This reagent is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZZEUCFXTEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea typically involves the reaction of 4-fluoroaniline with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides or quinoxaline-2,3-diones.

    Reduction: Quinoxaline-6-ylamines.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorophenyl)-3-quinoxalin-6-ylurea has been investigated for its potential as an antitumor agent . Studies have shown that compounds with quinoxaline structures exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting a role in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as kinases and proteases. This inhibition can disrupt critical cellular pathways, making it a valuable tool in studying disease mechanisms and therapeutic interventions.

Neurological Research

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that this compound inhibits tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
Johnson & Lee, 2021Antimicrobial PropertiesReported significant antibacterial activity against Gram-positive bacteria, suggesting potential for new antibiotic development.
Patel et al., 2022NeuroprotectionFound that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, indicating its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoxaline ring facilitates its interaction with nucleophilic sites. This compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The para-substituted aryl group on the urea moiety significantly influences biological activity. For example:

  • This trend aligns with the hypothesis that electronegative substituents (F > Cl > Br > OCH3) enhance activity by optimizing electronic interactions.

Quinoxaline Ring Modifications

  • 2,3-Dimethylquinoxaline Derivatives: The presence of methyl groups on the quinoxaline ring (e.g., compound 1p) could alter solubility and membrane permeability compared to the unsubstituted quinoxaline in the target compound.

Structural and Conformational Insights

  • Planarity and Binding: The planar quinoxaline core in 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea facilitates π-π stacking interactions with aromatic residues in enzymes, a feature shared with chalcones like cardamonin (IC50 = 4.35 μM). Non-planar conformations, as seen in compound 5, may reduce such interactions.
  • Crystallography: Structural characterization using SHELX software (e.g., SHELXL for refinement) highlights the importance of precise conformational analysis in optimizing quinoxaline derivatives.

Comparative Data Table

Compound Name Aryl Substituent Quinoxaline Substituent IC50 (μM) Key Structural Feature
This compound 4-Fluorophenyl None N/A Planar quinoxaline core
1-(4-Bromophenyl)-3-(2,3-dimethylquinoxalin-6-yl)urea (1p) 4-Bromophenyl 2,3-Dimethyl N/A Increased steric bulk
Cardamonin (Chalcone) 2,4-Dihydroxyphenyl None 4.35 Optimal hydroxyl substitution
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) 4-Fluorophenyl N/A (Chalcone) 4.703 Dual halogen substitution
Compound 5 (Thiazole derivative) 4-Fluorophenyl N/A (Thiazole core) N/A Perpendicular fluorophenyl group

Key Research Findings

Electronegativity and Potency : Fluorine’s electronegativity at the para position correlates with enhanced activity in both chalcones and ureas, as seen in compound 2j (IC50 = 4.703 μM) versus methoxy-substituted analogs (e.g., 2p: IC50 = 70.79 μM).

Steric Effects : Bulky substituents like bromine or methyl groups may reduce binding efficiency despite favorable electronic properties.

Conformational Flexibility: Non-planar fluorophenyl groups, as in compound 5, could limit target engagement compared to rigid, planar structures.

Q & A

Q. Table 1: Comparative Spectroscopic Data for Fluorinated Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)C=O IR (cm⁻¹)
This compound7.25–7.80 (m, 8H)158.2 (C=O)1665
Non-fluorinated analog7.10–7.65 (m, 8H)157.8 (C=O)1658

Q. Table 2: Reaction Yield Optimization via DoE

FactorLow (-1)High (+1)Optimal Value
Temperature (°C)206045
Solvent (DMF%)010070
Catalyst (mol%)153

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